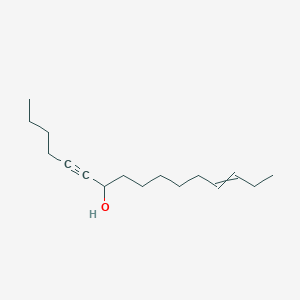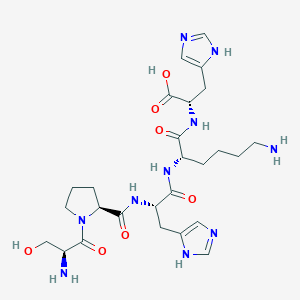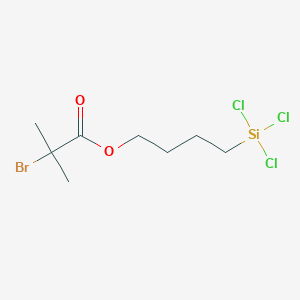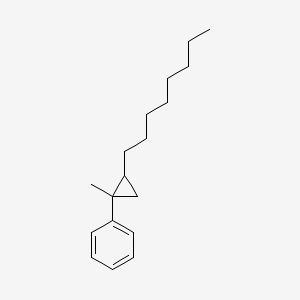![molecular formula C15H19NOSi B12611705 (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)
(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol: is an organic compound that features a pyridine ring substituted with a trimethylsilyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol typically involves the reaction of 3-bromopyridine with 3-(trimethylsilyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The resulting product is then subjected to reduction using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired methanol derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methanol group in (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding alkane derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to replace the trimethylsilyl group.
Major Products:
- Oxidation of the methanol group can yield aldehydes or carboxylic acids.
- Reduction can produce alkanes.
- Substitution reactions can introduce various functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and trimethylsilyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- (6-[3-(Trimethylsilyl)phenyl]pyridin-2-YL)methanol
- (6-[3-(Trimethylsilyl)phenyl]pyridin-4-YL)methanol
- (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)ethanol
Uniqueness: (6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol is unique due to the specific positioning of the trimethylsilyl group on the phenyl ring and the methanol group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H19NOSi |
|---|---|
Molekulargewicht |
257.40 g/mol |
IUPAC-Name |
[6-(3-trimethylsilylphenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C15H19NOSi/c1-18(2,3)14-6-4-5-13(9-14)15-8-7-12(11-17)10-16-15/h4-10,17H,11H2,1-3H3 |
InChI-Schlüssel |
DFFPIVQMEJONIB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=NC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine](/img/structure/B12611625.png)
![Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-](/img/structure/B12611630.png)


![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)



![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)

![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)


![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)
